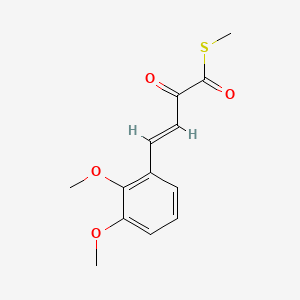
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound’s structure includes a 2,3-dimethoxyphenyl group, which is a derivative of phenol with two methoxy groups attached to the benzene ring. The compound also features an enone moiety, which is a conjugated system of a carbonyl group and a double bond.
Méthodes De Préparation
The synthesis of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable thioester precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by the addition of a sulfur-containing reagent to form the thioester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol, which can interact with biological molecules such as proteins and enzymes. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar methoxy substituents on the phenyl ring.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar enone moiety and is used in the synthesis of hybrid compounds with potential anticancer activity
Propriétés
Formule moléculaire |
C13H14O4S |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
S-methyl (E)-4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-6-4-5-9(12(11)17-2)7-8-10(14)13(15)18-3/h4-8H,1-3H3/b8-7+ |
Clé InChI |
WNNZBNLJVUQWSR-BQYQJAHWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C/C(=O)C(=O)SC |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC(=O)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
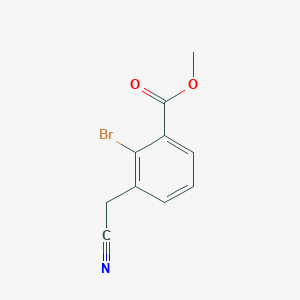
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
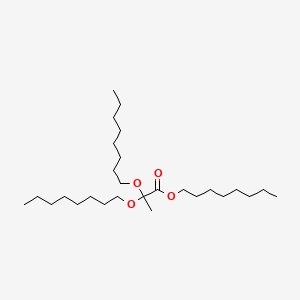
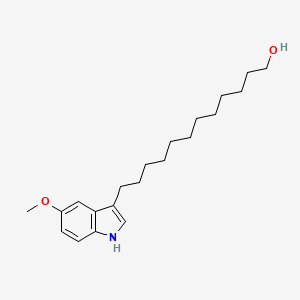
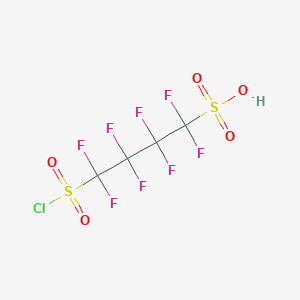
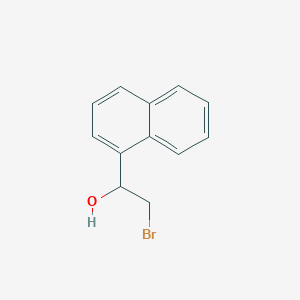
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
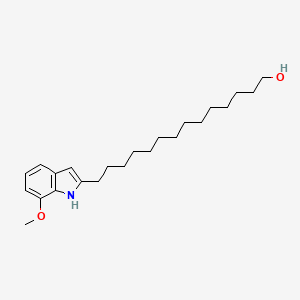
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
